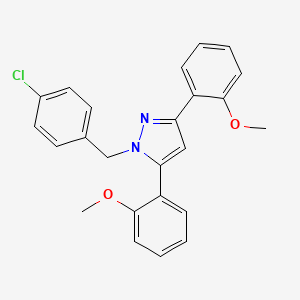
1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 4-chlorobenzyl group and two 2-methoxyphenyl groups attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzyl bromide with 3,5-bis(2-methoxyphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups.
1-(4-methylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at different positions.
Uniqueness
1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and 2-methoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H21ClN2O2 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-28-23-9-5-3-7-19(23)21-15-22(20-8-4-6-10-24(20)29-2)27(26-21)16-17-11-13-18(25)14-12-17/h3-15H,16H2,1-2H3 |
Clave InChI |
UCWDSEQVMNAZFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926898.png)
![3,6-dicyclopropyl-N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926905.png)
![Methyl 5-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14926914.png)
![1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14926919.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
![Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B14926925.png)
![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)
![methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate](/img/structure/B14926944.png)

![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
